1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester
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Overview
Description
1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C25H41NO2Sn. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester typically involves the reaction of 1H-Indole-1-carboxylic acid with tributylstannyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF). The product is then purified through standard techniques such as column chromatography .
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester exerts its effects is primarily through its reactivity in chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester include other stannylated indole derivatives and esters. These compounds share similar reactivity and applications but may differ in their specific substituents and reaction conditions. Examples of similar compounds include:
- 1H-Indole-1-carboxylic acid, 2-nitro-, 1,1-dimethylethyl ester
- 1H-Indole-1-carboxylic acid, 3-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-[[(1-[methyl(4-methylphenyl)sulfonyl]amino]ethenyl]oxy]-3-thioxopropyl]-, 1,1-dimethylethyl ester .
These compounds highlight the versatility and utility of indole derivatives in various chemical and biological applications.
Properties
CAS No. |
145546-31-2 |
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Molecular Formula |
C25H41NO2Sn |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
tert-butyl 2-tributylstannylindole-1-carboxylate |
InChI |
InChI=1S/C13H14NO2.3C4H9.Sn/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14;3*1-3-4-2;/h4-8H,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
JEISMGQGKKUJID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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